[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol
Overview
Description
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C14H17F3O It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the cyclohexyl and trifluoromethyl groups. One common method involves the use of cyclohexylmagnesium bromide and 3-(trifluoromethyl)benzaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanone.
Reduction: Formation of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methane.
Substitution: Formation of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl chloride or bromide.
Scientific Research Applications
Chemistry
In chemistry, [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making this compound a candidate for drug development studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The presence of the trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of drug candidates, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its unique structural features can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclohexyl and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-Cyclohexylphenyl]methanol: Lacks the trifluoromethyl group, resulting in different physical and chemical properties.
[3-(Trifluoromethyl)phenyl]methanol: Lacks the cyclohexyl group, affecting its lipophilicity and metabolic stability.
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]ethanol: Has an ethyl group instead of a methanol moiety, leading to different reactivity and applications.
Uniqueness
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is unique due to the combination of cyclohexyl and trifluoromethyl groups attached to a phenyl ring with a methanol moiety. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
[4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMFYAEMKQCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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